molecular formula C7H5ClO B120905 Benzoyl chloride-d5 CAS No. 43019-90-5

Benzoyl chloride-d5

Cat. No. B120905
CAS RN: 43019-90-5
M. Wt: 145.6 g/mol
InChI Key: PASDCCFISLVPSO-RALIUCGRSA-N
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Description

Facile Synthesis of Novel Benzoylthiophene C-Nucleoside Analogues

The synthesis of benzoylthiophene C-nucleoside analogues is described as a one-pot process involving the reaction of sugar alkynes with various substituted benzoyl chlorides and 1,4-dithiane-2,5-diol. The process yields the desired products in 70–89% efficiency, showcasing the potential for efficient synthesis of these compounds .

Iridium-catalyzed Annulative Coupling

An iridium-catalyzed annulative coupling process is detailed, where 2-arylbenzoyl chlorides react with internal alkynes to form phenanthrene derivatives. Deuterium-labeling experiments with 2-(d5-phenyl)benzoyl chloride indicate that the C2'-H bond cleavage is not the rate-determining step, suggesting a mechanism involving facile C-H cleavage .

Raman and FT-IR Spectroscopic Analysis of 3-Benzoyl-5-chlorouracil

The molecule 3-Benzoyl-5-chlorouracil (3B5CU) has been analyzed using Raman and FT-IR spectroscopy, revealing its potential for nonlinear optical applications. The non-planar structure of 3B5CU and its high first static hyperpolarisability suggest significant intra-molecular charge transfer, which is crucial for its NLO activity .

Syntheses and Reactions of (Trimethylsiloxy)benzoyl Chlorides

The synthesis of (trimethylsiloxy)benzoyl chlorides from silylated hydroxybenzoic acids using thionyl chloride is described. These acid chlorides are stable at room temperature but can undergo polymerization at higher temperatures. Their reactions with various nucleophiles have been explored, leading to the formation of different silyl derivatives .

Tandem Reagent for Selenenylation-Acylation

2-(Chloroseleno)benzoyl chloride is presented as a bifunctional electrophile that reacts with C-H acids. This reagent facilitates the selenenylation and acylation of active methylene groups, leading to the formation of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes in moderate to high yields .

Structural Analysis of Dinuclear Ruthenium(II,III) Complex

A dinuclear ruthenium(II,III) complex with deuterated 3,4,5-tri(ethoxy-d5)benzoate has been synthesized and characterized. The complex forms a zigzag chain molecule, and its 1H NMR spectra in CD2Cl2 display broad signals, indicating the preservation of the polymeric or oligomeric chain structure in solution .

Benzoyl and Hydroxybenzoyl Esters of Coenzyme A

The synthesis and characterization of benzoyl-CoA and hydroxybenzoyl-CoA esters are reported. The products were confirmed to be pure through various methods, including chromatography and NMR spectroscopy. The study suggests a specific intramolecular complex involving a ring stacking interaction between the adenosyl and benzoyl moieties .

Structural and Spectroscopic Characterization of 2-Mesityl-1H-benzo[d]imidazol-3-ium Chloride

The unexpected synthesis of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride is reported, along with its characterization through various spectroscopic techniques. Computational studies complement the experimental findings, and the compound exhibits nonlinear optical properties greater than those of urea .

Structural and Spectral Studies of N-(4-chloro)benzoyl-N'-2-tolylthiourea

The crystal and molecular structure of N-(4-chloro)benzoyl-N'-2-tolylthiourea is determined by X-ray diffraction, and its IR and NMR spectra are characterized. DFT calculations confirm the stability of the optimized geometry and the presence of intramolecular hydrogen bonds .

The Reactions of Sodium Silanethiolates with Benzoyl Chloride

The reaction of benzoyl chloride with sodium silanethiolates yields silyl derivatives of thionobenzoic acid. These compounds have been characterized by X-ray crystal structure analysis and NMR studies, indicating that the same isomers are present in both solutions and solids10.

Scientific Research Applications

Antimicrobial Activity in Food Preservation

Benzoyl chloride has been studied for its antimicrobial properties, particularly in food preservation. It is known to control microbial contamination by reducing the growth rate and maximum growth population of microorganisms like Penicillium sp. and Aspergillus sp. Benzoyl chloride can be incorporated into polymers such as ethylene acrylic acid to enhance this antimicrobial effect (Matche, Kulkarni, & Raj, 2006).

Synthesis of Star-Shaped Hyperbranched Polyesters

In polymer science, benzoyl chloride derivatives have been used to create star-shaped hyperbranched polyesters. These compounds can be modified to alter properties like solubility and glass-transition temperatures, which are crucial for various applications in materials science (Kricheldorf, Bolender, & Wollheim, 1999).

Application in Organic Chemistry Reactions

Benzoyl chloride derivatives are instrumental in organic chemistry, such as in the annulative coupling of arylbenzoyl chlorides with alkynes, producing phenanthrene derivatives. These reactions are significant for synthesizing complex organic molecules (Nagata, Hirano, Satoh, & Miura, 2014).

Determination of Bond Dissociation Energies

The study of benzoyl chloride's pyrolysis has helped determine carbon-chlorine bond dissociation energies. This information is crucial in understanding chemical reaction mechanisms and stability of compounds (Szwarc & Taylor, 1954).

Effects on Reactivity in Chemical Reactions

The presence of benzoyl chloride derivatives can significantly affect the reactivity of certain chemical reactions, such as the solvolysis of substituted benzoyl chlorides. Understanding these effects is essential for developing new synthetic methodologies (Cabaleiro-Lago, García‐Río, Hervés, & Pérez‐Juste, 2006).

Radiation-Induced Reactions

Research has explored radiation-induced reactions involving benzoyl chloride, which are relevant in fields like radiation chemistry and material science (Knolle, Müller, & Mehnert, 2000).

Modification of Coal Tar Pitch

Benzoyl chloride has been used to modify coal tar pitch, affecting the structure of the resulting char. This research is significant for industries dealing with materials like coal and carbon products (Cao, Guo, Dong, Xie, & Jin, 2015).

Safety And Hazards

Benzoyl chloride-d5 is likely to have similar safety and hazards to benzoyl chloride. Benzoyl chloride is a combustible liquid and is harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369261
Record name Benzoyl chloride-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride-d5

CAS RN

43019-90-5
Record name Benzoyl chloride-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride-d5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DA Condit, SM Craven, JE Katon - Applied Spectroscopy, 1974 - journals.sagepub.com
… The infrared and Raman spectra of benzoyl chloride-d5 are shown in Figs. 2 and 3, respectively. To simplify the study of the assignment, the 30 vibrations of the monosubstituted …
Number of citations: 0 journals.sagepub.com
C Wang, Y Wu, L Zhang, BF Liu, Y Lin, X Liu - Analytica chimica acta, 2018 - Elsevier
Quantitative analysis of glycans is an emerging field in glycomic research. Herein we present a rapid and effective dual-labeling strategy, in the combination of isotopic derivatization of …
Number of citations: 0 www.sciencedirect.com
JE Katon, DA Condit, MG Griffin - 1974 - apps.dtic.mil
… The infrared and Raman spectra of benzoyl chloride, benzoyl chloride-d5 and benzoyl bromide have been measured between 75-4000cm. Assignments for the fundamental modes of …
Number of citations: 0 apps.dtic.mil
DE Pivonka, K Russell, T Gero - Applied spectroscopy, 1996 - opg.optica.org
… benzoyl chloride-d5 reagent of the previous experiment. If any primary amine were present, reaction with the benzoyl chloride-d5 … (s) with benzoyl chloride-d5 results in addition of ester …
Number of citations: 0 opg.optica.org
J Cheng, H Jin, X Hou, J Lv, X Gao, G Zheng - Biochemical and biophysical …, 2017 - Elsevier
… all standard compounds detected in this study, each 5 μg/mL) was derivatized by sequentially adding 30 μL of 100 mM sodium tetraborate and 50 μL of 2% benzoyl chloride-d5 (BzD5) …
Number of citations: 0 www.sciencedirect.com
T Li, R Wang, P Wang - Molecules, 2023 - mdpi.com
… standards and BAs derivatized with benzoyl chloride-d5 worked as internal standards. The … 40 µL 2% benzoyl chloride (or benzoyl chloride-d5) acetonitrile solution in order. An aliquot …
Number of citations: 0 www.mdpi.com
ST Adamy, ST Kerrick, J Jonas - Zeitschrift für Physikalische Chemie, 1994 - degruyter.com
… benzoyl chloride-d5 (Cambridge Isotopes) to 2-ethyl-l-hexanol-d17 (Cambridge Isotopes). The synthesis involved dissolving the benzoyl chloride-d5 (2.00 g, 13.7 mmol) in 40 ml of …
Number of citations: 0 www.degruyter.com
J Cheng, G Zheng, H Jin, X Gao - Combinatorial Chemistry & …, 2017 - ingentaconnect.com
… of compound detected in this study, concentration 5µg/mL) was derivatized by sequential addition of 30 µL of 100 mM sodium tetraborate and 50 µL of 2% benzoyl chloride-d5 (BzD5) in …
Number of citations: 0 www.ingentaconnect.com
BA Davis, DA Durden, AA Boulton - Journal of Chromatography B …, 1986 - Elsevier
… toluene-ds, was converted to benzoyl chloride-d5 which was then refluxed with a suspension of cuprous cyanide in acetonitrile according to the procedure of Normant and Piechucki [32…
Number of citations: 0 www.sciencedirect.com
TL Simándi, A Rockenbauer, F Tüdős - European Polymer Journal, 1983 - Elsevier
… Deuterated benzoyl peroxide-d~o was prepared from deuterobenzene (C6D6) via deuterated benzoyl chloride-d5 according to Yoshida's procedure [2]. The product contained a …
Number of citations: 0 www.sciencedirect.com

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